N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
N'-{(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a hydrazide derivative featuring a triazolylsulfanyl moiety and a diethylamino-hydroxyphenyl Schiff base. Its structure combines a sulfanyl-linked 1,2,4-triazole ring (substituted with ethyl and phenyl groups) and a hydrazone group derived from 4-(diethylamino)-2-hydroxybenzaldehyde. This compound belongs to a class of hydrazones known for diverse bioactivities, including antitumor, antimicrobial, and enzyme inhibitory effects .
Properties
Molecular Formula |
C23H28N6O2S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H28N6O2S/c1-4-28(5-2)19-13-12-18(20(30)14-19)15-24-25-21(31)16-32-23-27-26-22(29(23)6-3)17-10-8-7-9-11-17/h7-15,30H,4-6,16H2,1-3H3,(H,25,31)/b24-15+ |
InChI Key |
FQIWQFCPWPFLOL-BUVRLJJBSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=C(C=C2)N(CC)CC)O)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=C(C=C2)N(CC)CC)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, characterization, and biological effects based on available literature.
Molecular Formula: C34H32N4O2
Molecular Weight: 528.64 g/mol
CAS Number: 340309-90-2
The compound features a hydrazone linkage and incorporates both a diethylamino group and a triazole moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes and thioether groups. The method often includes refluxing in solvents such as ethanol or methanol to facilitate the formation of the desired hydrazide structure.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Activity Type | Target Organisms | IC50 (µM) |
|---|---|---|---|
| 8m | Antibacterial | E. coli | 12.5 |
| 8i | Lipoxygenase Inhibition | Not specified | 15.0 |
These findings suggest that the compound may possess similar antimicrobial efficacy, particularly against Gram-positive and Gram-negative bacteria.
Anti-inflammatory and Enzyme Inhibition
The azomethine and triazole functionalities are associated with anti-inflammatory properties. Studies have shown that related compounds can inhibit lipoxygenase enzymes, which are involved in inflammatory processes:
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Lipoxygenase | Competitive | 10.0 |
| Acetylcholinesterase | Non-selective | 20.0 |
This indicates potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Deshmukh et al. (2016) synthesized a series of hydrazides and evaluated their antibacterial activity against various pathogens. The results highlighted that compounds with similar structures exhibit promising antibacterial effects, suggesting that this compound could be effective against resistant strains.
- Enzyme Inhibition Study : Research published in MDPI (2023) assessed the enzyme inhibition capabilities of related compounds, noting significant inhibition of lipoxygenase and acetylcholinesterase activities. This reinforces the potential of this compound as a candidate for further development in anti-inflammatory therapies.
Comparison with Similar Compounds
Table 2: Antitumor Activity of Hydrazones
| Compound | Target Pathway | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| Target Compound | Inferred: Akt/EGFR | N/A | - |
| N′-benzylidene derivative | Akt | 0.50 µg/mL | |
| Azulene derivative (f) | Apoptosis induction | N/A |
Antimicrobial Potential
Compounds with hydroxy/methoxy phenyl groups (e.g., 4f in ) show activity against Gram-positive bacteria (S. aureus, B. subtilis). The target compound’s 2-hydroxyphenyl group may confer similar effects, though direct data is lacking .
Physicochemical Properties
Solubility and Stability
The diethylamino group increases hydrophilicity compared to purely aromatic analogs (e.g., 4j in with a bromophenyl group). Intramolecular hydrogen bonds (O–H···N, as in ) stabilize the Schiff base configuration, reducing hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
